molecular formula C14H24N2O4 B1457053 Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate CAS No. 1179338-64-7

Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate

Cat. No. B1457053
M. Wt: 284.35 g/mol
InChI Key: GGZHKXRNPQSVED-UHFFFAOYSA-N
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Description

Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate is a chemical compound with the molecular formula C14H24N2O4 . It has an average mass of 284.351 Da and a monoisotopic mass of 284.173615 Da . This compound is used in pharmaceutical testing .

Scientific Research Applications

Synthesis and Reactivity

Synthesis of Bifunctional Tert-butyl Derivatives : Meyers et al. (2009) described scalable synthetic routes to the previously unknown tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to the one . This derivative serves as a convenient entry point for further selective derivation, accessing chemical spaces complementary to piperidine ring systems, showcasing its potential in synthesizing novel compounds for scientific research Meyers, M. J., Muizebelt, I., van Wiltenburg, J., Brown, D. L., & Thorarensen, A. (2009). Organic letters, 11(16), 3523-5.

Reactivity with N,N-Dimethylformamide Dimethyl Acetal : Moskalenko and Boev (2012) explored the reactivity of a compound similar to tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate, showing its potential to undergo reactions with N,N-dimethylformamide dimethyl acetal, leading to a mixture of isomeric condensation products. This highlights the compound's utility in synthetic chemistry for generating diverse molecular architectures Moskalenko, A. I., & Boev, V. (2012). Russian Journal of Organic Chemistry, 48, 1379-1381.

Structural and Functional Insights

Mirror Symmetry and Molecular Structure : Dong et al. (1999) reported the crystal structure of a tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, demonstrating the molecule's imposed mirror symmetry and detailed conformation, which could be analogous to the structural and conformational characteristics of tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate. Such structural insights are crucial for understanding the compound's reactivity and potential applications in materials science and molecular engineering Dong, Y., Yun, H., Suh, J.-M., Ahn, Y., & Ha, H. (1999). Acta Crystallographica Section C-crystal Structure Communications, 55, 2088-2090.

Application in Drug Discovery

Novel Spiro Scaffolds for Drug Discovery : Jenkins et al. (2009) designed and synthesized novel spiro scaffolds inspired by bioactive natural products. These scaffolds, which could be structurally related to tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate, offer a robust framework for drug discovery, providing a versatile base for the development of a lead generation library. This demonstrates the compound's potential utility in the creation of bioactive molecules Jenkins, I. D., Lacrampe, F., Ripper, J., Alcaraz, L., Le, P., Nikolakopoulos, G., ... Quinn, R. (2009). The Journal of organic chemistry, 74(3), 1304-13.

properties

IUPAC Name

tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-13(2,3)20-12(18)16-8-5-14(6-9-16)4-7-15-11(17)10-19-14/h4-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZHKXRNPQSVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNC(=O)CO2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate

Synthesis routes and methods

Procedure details

A solution of tert-butyl 4-(2-(2-chloroacetamido)ethyl)-4-hydroxypiperidine-1-carboxylate (example 89, step c) (0.3 g) in dry THF (18 mL) was added dropwise over 6 hours to a refluxing mixture of potassium tert-butoxide (1M in tert-butanol, 3 mL) and dry THF (60 mL). At the end of the addition the mixture was heated at reflux for a further 15 minutes and then cooled to room temperature. The mixture was partitioned between ethyl acetate and brine. The organic layer was dried over sodium sulphate, filtered and the solvent evaporated under reduced pressure. Tritruration with diethylether afforded the subtitled compound. Yield 0.117 g.
Name
tert-butyl 4-(2-(2-chloroacetamido)ethyl)-4-hydroxypiperidine-1-carboxylate
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate
Reactant of Route 2
Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate
Reactant of Route 3
Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate
Reactant of Route 5
Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate
Reactant of Route 6
Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate

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